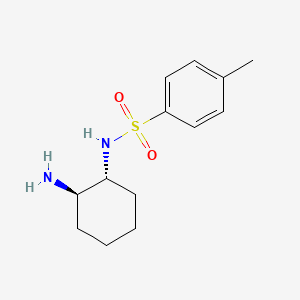

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide

Beschreibung

N-((1R,2R)-2-Aminocyclohexyl)-4-methylbenzenesulfonamide is a chiral sulfonamide derivative characterized by a trans-1,2-diaminocyclohexane backbone and a para-toluenesulfonyl group. Its stereochemistry is critical for its applications in asymmetric catalysis and supramolecular chemistry. Synthesized via a one-pot reaction using 3,4-dimethoxycyclobut-3-ene-1,2-dione, 4-tert-butylaniline, and the target amine, it achieves yields of 80% under mild conditions (room temperature, methanol) . Structural validation is performed via NMR, IR, and MS, with optical activity reported as [α]D²⁵ = +34 (c 0.55, DMSO) . The compound’s rigid cyclohexylamine framework and sulfonamide moiety make it a versatile building block for designing catalysts and self-assembled materials.

Eigenschaften

IUPAC Name |

N-[(1R,2R)-2-aminocyclohexyl]-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-10-6-8-11(9-7-10)18(16,17)15-13-5-3-2-4-12(13)14/h6-9,12-13,15H,2-5,14H2,1H3/t12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOFSHARRCJLLA-CHWSQXEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2CCCCC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H]2CCCC[C@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174291-96-4 | |

| Record name | ((1R,2R)-2-aminocyclohexyl)[(4-methylphenyl)sulphonyl]amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide typically involves the nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine. This is followed by selective alkylation of the primary amino group, reduction of the aromatic nitro group, and final derivatization of the primary aromatic amino group through acylation, sulfonation, reductive alkylation, and arylation .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity. The process may include steps such as crystallization and purification to ensure the compound meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized under specific conditions.

Reduction: The nitro group in the precursor can be reduced to an amino group.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents such as potassium permanganate for oxidation. Solvents like ethanol or dichloromethane are often used to facilitate these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while oxidation of the amino group can produce various oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide has several scientific research applications:

Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: It is used in the synthesis of other complex organic molecules and as a building block in material science.

Wirkmechanismus

The mechanism of action of N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Functional and Application Differences

- Supramolecular Chemistry : The parent compound forms self-assembled fibrillar networks in alcohols, exhibiting stimuli-responsive behavior due to its chiral squaramide derivatives . In contrast, analogues like N-[(1R,2R)-1,2-diphenylethyl]-4-methylbenzenesulfonamide are optimized for catalytic roles, such as in Ru(II)-arene complexes for asymmetric transfer hydrogenation .

- Pharmaceutical Potential: Derivatives with methoxyphenyl groups (e.g., ) show enhanced binding in drug discovery due to increased hydrophobicity and hydrogen-bonding capacity, unlike the parent compound’s focus on structural rigidity.

- Stereochemical Impact : The (1S,2S) stereoisomer () demonstrates divergent catalytic efficiency compared to the (1R,2R) configuration, underscoring the role of chirality in enantioselective processes.

Physicochemical and Spectroscopic Trends

- Optical Activity : The parent compound’s [α]D²⁵ = +34 contrasts with its stereoisomers, which likely exhibit inverse or negligible optical rotation, affecting their interaction with chiral environments .

- Thermal Stability : Compounds with electron-withdrawing groups (e.g., 3,5-bis(trifluoromethyl)phenyl in ) show enhanced thermal stability compared to methoxy-substituted derivatives, as evidenced by differential scanning calorimetry (DSC) in related studies.

- Solubility : The para-methyl group in the parent sulfonamide improves organic solubility, whereas analogues with polar substituents (e.g., -N₃ in ) require polar aprotic solvents like DMSO for handling.

Mechanistic Insights

- Catalytic Efficiency : In Ru(II) complexes, the diphenylethyl derivative () forms a six-membered transition state via N–H⋯O interactions, critical for ketone reduction. The parent compound’s cyclohexyl backbone may hinder this interaction, reducing catalytic activity but enhancing supramolecular assembly.

Biologische Aktivität

N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide is a chiral sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, interactions with biological targets, and potential applications in pharmacology and medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 268.38 g/mol

- CAS Number : 174291-96-4

- Physical Appearance : Solid at ambient temperature

The compound features a cyclohexyl ring with an amino group and a benzenesulfonamide moiety, which contributes to its unique chemical properties and biological activities.

This compound interacts with various biological targets through the following mechanisms:

- Enzyme Inhibition : The sulfonamide moiety can inhibit certain enzymes by mimicking substrate structures, thereby blocking enzyme activity.

- Receptor Binding : The amino group can form hydrogen bonds with receptors, modulating their activity. It has been noted for its role as a competitive antagonist at the NMDA receptor, which is crucial in excitatory neurotransmission.

- Neuroprotective Effects : By inhibiting NMDA receptor activity, the compound may protect neurons from excitotoxicity associated with neurodegenerative diseases like Alzheimer's and Parkinson's.

Pharmacological Contexts

This compound has been studied for several pharmacological activities:

- NMDA Receptor Antagonism : It exhibits selectivity for certain NMDA receptor subtypes, potentially offering advantages over broader acting antagonists.

- Neuroprotection : Demonstrated ability to protect neurons from neurotoxic effects of glutamate and other excitatory neurotransmitters.

- Antimicrobial Properties : Some studies suggest potential antimicrobial activity, although more research is needed to clarify this aspect.

Structure-Activity Relationships (SAR)

The structure of this compound allows it to exhibit various biological activities. Its structure-activity relationships have been explored in relation to similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| N-(2-aminoethyl)-4-methylbenzenesulfonamide | Ethylene amine chain instead of cyclohexyl | Different pharmacological profile |

| N-(cyclohexyl)-4-methylbenzenesulfonamide | Lacks the amino group on the cyclohexyl | May exhibit different solubility characteristics |

| N-(pyridin-3-ylmethyl)-4-methylbenzenesulfonamide | Pyridine ring substitution | Altered binding affinity to biological targets |

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Neuroprotection in Animal Models : In vitro studies demonstrated that the compound could significantly reduce neuronal death induced by excitotoxic agents like NMDA and glutamate.

- Inhibition of Enzymatic Activity : Research has shown that this sulfonamide can inhibit specific enzymes involved in inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

- Asymmetric Synthesis Applications : The compound is utilized as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

Q & A

What are the standard synthetic routes for N-((1R,2R)-2-aminocyclohexyl)-4-methylbenzenesulfonamide, and how do reaction conditions influence product formation?

Basic

The synthesis of this compound typically involves sulfonamide bond formation between 4-methylbenzenesulfonyl chloride and a stereospecific (1R,2R)-2-aminocyclohexyl precursor. Key steps include:

- Catalytic C-H activation : Iridium-catalyzed reactions (e.g., with norbornene derivatives) enable stereoselective functionalization of cyclohexylamine precursors .

- Temperature and time optimization : Reaction conditions vary significantly; for example, aziridine ring-opening reactions in similar sulfonamide syntheses require temperatures between 80–100°C and extended stirring times (17–21 hours) to achieve high yields .

- Solvent selection : Polar aprotic solvents (e.g., DCM) are often used to stabilize intermediates and avoid side reactions .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Basic

Methodological validation requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming stereochemistry and functional group integrity. For example, cyclohexyl proton resonances typically appear between δ 1.2–2.5 ppm, while sulfonamide protons resonate downfield (δ 7.2–7.8 ppm) .

- Mass Spectrometry (HRMS) : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, with deviations <5 ppm indicating purity .

- Thin-Layer Chromatography (TLC) : Used to monitor reaction progress and isolate intermediates .

How can researchers optimize reaction conditions to improve yield and stereochemical fidelity?

Advanced

Optimization strategies include:

- Temperature gradients : Elevated temperatures (e.g., 80°C) accelerate ring-opening reactions but may induce racemization. Lower temperatures (room temperature) preserve stereochemistry but require longer reaction times (e.g., 21 days) .

- Catalyst screening : Iridium complexes enhance regioselectivity in C-H activation steps, reducing byproduct formation .

- Protecting groups : tert-Butoxycarbonyl (Boc) groups stabilize amines during sulfonylation, preventing unwanted side reactions .

What challenges arise in crystallographic refinement of this compound, and how can SHELXL address them?

Advanced

Common challenges include:

- Disordered solvent molecules : SHELXL’s PART and DFIX commands help model disordered regions, improving R-factor convergence .

- Twinning : High-resolution data (>1.0 Å) combined with TWIN and BASF instructions in SHELXL enable refinement of twinned crystals .

- Hydrogen bonding networks : SHELXL’s restraints (e.g., AFIX) stabilize sulfonamide-amine interactions, ensuring accurate hydrogen placement .

How do researchers ensure stereochemical integrity during synthesis, particularly for the (1R,2R) configuration?

Advanced

Strategies include:

- Chiral auxiliaries : Use of enantiopure cyclohexylamine precursors with confirmed configuration via X-ray crystallography or chiral HPLC .

- Stereospecific catalysts : Iridium-based catalysts promote retention of configuration during C-H activation steps .

- NMR coupling constants : Vicinal coupling constants () in NMR (e.g., for trans-cyclohexyl protons) validate stereochemistry .

What role do catalytic mechanisms play in the synthesis of this compound, and how are they characterized?

Advanced

Iridium catalysts facilitate:

- C-H bond activation : Oxidative addition steps generate metalacycle intermediates, enabling regioselective sulfonamide formation .

- Mechanistic studies : Isotopic labeling (e.g., ) and kinetic experiments (e.g., rate vs. catalyst loading) elucidate turnover-limiting steps .

How should researchers reconcile contradictory data in reaction optimization studies?

Advanced

Approaches include:

- Design of Experiments (DoE) : Statistical tools (e.g., response surface methodology) identify critical parameters (e.g., temperature, catalyst loading) and their interactions .

- Reproducibility checks : Replicating conditions from literature (e.g., 80°C for 17 hours vs. room temperature for 21 days) to assess yield-stereochemistry trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.